Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate;hydrochloride
CAS No.:
Cat. No.: VC18287954
Molecular Formula: C13H17ClN2O3
Molecular Weight: 284.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17ClN2O3 |
|---|---|
| Molecular Weight | 284.74 g/mol |
| IUPAC Name | methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C13H16N2O3.ClH/c1-18-13(17)11-7-10(14)8-15(11)12(16)9-5-3-2-4-6-9;/h2-6,10-11H,7-8,14H2,1H3;1H |
| Standard InChI Key | XEXLBAVGJNOWOE-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1CC(CN1C(=O)C2=CC=CC=C2)N.Cl |
Introduction
Chemical Structure and Stereochemical Significance
The molecular formula of methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride is C₁₃H₁₇ClN₂O₃, with a molecular weight of 284.74 g/mol. Its IUPAC name, methyl (2S,4S)-4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride, highlights the critical stereochemistry at the 2nd and 4th positions of the pyrrolidine ring. The (2S,4S) configuration is essential for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles .
Structural Features
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Pyrrolidine Ring: A five-membered saturated heterocycle with nitrogen at the 1-position.
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Benzoyl Group: Attached to the nitrogen, providing aromaticity and influencing lipophilicity.
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Methyl Ester: Enhances metabolic stability compared to free carboxylic acids.
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Amino Group: At the 4-position, enabling hydrogen bonding and serving as a site for chemical modifications.
The hydrochloride salt forms via protonation of the amino group, improving aqueous solubility for in vitro assays.
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically begins with chiral precursors such as L-proline derivatives to ensure stereochemical fidelity. A representative pathway involves:
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Benzoylation: Reaction of pyrrolidine with benzoyl chloride under basic conditions.
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Esterification: Introduction of the methyl ester via methanol in the presence of acid catalysts.
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Amination: Selective introduction of the amino group at the 4-position using ammonia or protected amine reagents.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzoylation | Benzoyl chloride, NaOH, 0°C | 78 | |
| Esterification | Methanol, H₂SO₄, reflux | 85 | |
| Amination | NH₃, Pd/C, H₂, 50°C | 62 |
Chirality Control
The (2S,4S) configuration is preserved using enantiomerically pure starting materials. Asymmetric hydrogenation or enzymatic resolution may refine stereochemical outcomes .
Physicochemical Properties
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 1720 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O), and 3350 cm⁻¹ (N-H stretch).
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NMR:
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¹H NMR (D₂O): δ 3.65 (s, 3H, OCH₃), δ 4.25 (m, 1H, CH-N), δ 7.45–7.85 (m, 5H, Ar-H).
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¹³C NMR: δ 52.8 (OCH₃), 174.5 (C=O ester), 166.2 (C=O amide).
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Biological and Pharmacological Applications
Enzyme Inhibition Studies
The compound serves as a scaffold for protease inhibitors, particularly targeting serine proteases and metalloproteinases. Its rigid pyrrolidine core mimics peptide bonds, enabling competitive inhibition.
Table 2: Inhibitory Activity Against Selected Enzymes
| Enzyme | IC₅₀ (μM) | Mechanism | Reference |
|---|---|---|---|
| Trypsin | 12.3 | Competitive | |
| Matrix Metalloproteinase-9 | 8.7 | Allosteric |
Drug Development
Structural analogs of this compound have shown promise in:
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Anticancer Agents: Inhibiting angiogenesis via VEGF suppression.
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Antivirals: Blocking viral entry through host protease interaction.
Future Directions
Research Opportunities
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Structure-Activity Relationships (SAR): Modifying the benzoyl or amino groups to enhance selectivity.
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Prodrug Development: Replacing the methyl ester with bioreversible groups for improved bioavailability.
Clinical Translation Challenges
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Pharmacokinetics: Addressing rapid renal clearance due to high hydrophilicity.
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Toxicology: Long-term toxicity profiles remain uncharacterized.
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